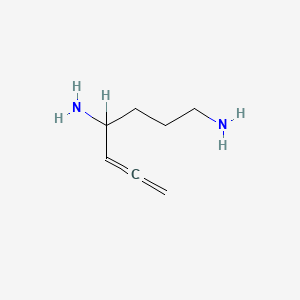

5,6-Heptadiene-1,4-diamine

Descripción

Contextualization of Allene-Diamine Frameworks in Contemporary Chemical Research

Allenes, compounds containing two cumulative double bonds, are prized for their unique geometry and high reactivity. msu.edu Their axial chirality and ability to participate in a wide array of transformations, including pericyclic reactions and metal-catalyzed processes, make them valuable building blocks in synthesis. msu.edu The presence of an allene (B1206475) imparts significant synthetic potential, offering a gateway to diverse molecular scaffolds. msu.edu

Similarly, the vicinal diamine motif is a privileged structure found in numerous biologically active molecules, agrochemicals, and chiral catalysts. researchgate.netresearchgate.net The development of methods for the stereocontrolled synthesis of diamines is an active area of research, with significant progress made in the diamination of olefins. researchgate.net However, the diamination of allenes has been less extensively explored, presenting an opportunity for methodological innovation. researchgate.net

The combination of both an allene and two amino groups within a single molecule, as seen in 5,6-Heptadiene-1,4-diamine, creates a framework with multiple reactive sites. This duality suggests the potential for intricate intramolecular reactions and the synthesis of novel heterocyclic systems. Research into allene-tethered carbamates has demonstrated the ability to control competing reaction pathways to form complex cyclic products, highlighting the synthetic utility of such bifunctional systems. wisc.edu

Significance of this compound as a Multireactive Synthetic Target and Building Block

The structure of this compound suggests its role as a multireactive synthetic target. The terminal allene is susceptible to a variety of transformations, including cycloadditions and metal-catalyzed insertions. researchgate.net The two amine groups, on the other hand, can act as nucleophiles or be functionalized in numerous ways. The spatial relationship between the allene and the diamine functionalities opens the door for complex cyclization cascades and the stereocontrolled introduction of multiple functional groups.

The potential for this compound to serve as a versatile building block is significant. For instance, the allene moiety could undergo bis-aziridination to form reactive 1,4-diazaspiro[2.2]pentane intermediates, which can then rearrange to yield 1,3-diaminated ketones with excellent stereocontrol. nih.gov This suggests a pathway to complex stereotriads from a single precursor. Furthermore, palladium-catalyzed hydroamination of conjugated enynes has been shown to produce aminomethyl-substituted allenes, which can sometimes undergo further reaction to yield diamines, indicating a potential, albeit challenging, synthetic route. nih.gov

The inherent reactivity of the allene can be influenced by substitution. Studies on rhodium-catalyzed cycloadditions have shown that terminal substituents on the allene can dramatically affect reactivity and prevent side reactions like allene dimerization. researchgate.net In the case of this compound, the molecule is a terminally unsubstituted allene, which might present challenges in certain catalytic cycles due to potential catalyst poisoning via dimerization. researchgate.net

Overview of Prior Research Paradigms Relevant to Cumulated Diene and Diamine Analogues

Research on cumulated dienes, or allenes, has a long history, with their unique structure being predicted in the late 19th century. msu.edu Thermodynamically, cumulated dienes are generally less stable than their conjugated or isolated diene isomers. msu.edu Their reactions are diverse, with cycloadditions being a prominent class. researchgate.netlibretexts.org For example, [4+2] cycloadditions (Diels-Alder reactions) are fundamental transformations for forming six-membered rings. libretexts.org Allenes can also participate in [2+2] and other cycloaddition reactions, often promoted by metal catalysts or photochemical activation. libretexts.org

The synthesis of diamines is a well-established field, with numerous methods for their preparation. researchgate.net The vicinal diamination of alkenes is a powerful strategy, and recent advancements have focused on developing catalytic and stereoselective methods. researchgate.net The synthesis of 1,3-diamines has also been explored through various routes, including the rearrangement of bicyclic intermediates derived from allenes. nih.gov

While specific research on this compound is limited, studies on analogous systems provide valuable insights. For example, the synthesis of 1,7-bis-(pyridin-2-yl)-2,6-diaza-1,6-heptadiene and its coordination chemistry with metals like nickel and palladium have been reported. acs.org Although this compound is a diimine rather than a diamine and lacks the allene moiety, it demonstrates the utility of related heptadiene scaffolds in coordination chemistry.

Structure

3D Structure

Propiedades

Número CAS |

93065-08-8 |

|---|---|

Fórmula molecular |

C7H14N2 |

Peso molecular |

126.2 g/mol |

InChI |

InChI=1S/C7H14N2/c1-2-4-7(9)5-3-6-8/h4,7H,1,3,5-6,8-9H2 |

Clave InChI |

IVKPIPYMJKZNMP-UHFFFAOYSA-N |

SMILES |

C=C=CC(CCCN)N |

SMILES canónico |

C=C=CC(CCCN)N |

Sinónimos |

5,6-heptadiene-1,4-diamine alpha-allenylputrescine |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5,6 Heptadiene 1,4 Diamine and Its Derivatives

Total Synthesis Approaches to 5,6-Heptadiene-1,4-diamine

The construction of the this compound framework can be envisioned through either convergent or divergent strategies. These approaches differ in how the core structure is assembled, each offering distinct advantages in terms of efficiency and modularity.

Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the later stages. This approach is often more efficient for complex targets. A plausible convergent synthesis of this compound would involve the coupling of a pre-formed allene-containing fragment with a second fragment bearing the protected diamine precursors.

One common and effective method for creating the allene (B1206475) structure is the SN2' reaction of organocuprates with chiral propargylates. illinois.edu For instance, a propargylic electrophile could be coupled with a suitable organometallic reagent that contains the C1-C4 backbone. An alternative convergent approach involves the palladium-catalyzed cross-coupling of an o-iodoaniline derivative with an alkyne bearing the remainder of the carbon skeleton, followed by a tandem cyclization, a strategy that has been successfully applied to the synthesis of complex indole (B1671886) alkaloids. researchgate.net While the target is not an indole, the principle of coupling major fragments via transition metal catalysis is broadly applicable. A carefully designed substrate could enable the convergent assembly of a complex tetracyclic scaffold through a diastereoselective cyclopropanation–Cope rearrangement cascade, highlighting the power of strategic bond disconnections. rsc.org

Table 1: Overview of Convergent Synthetic Principles

| Strategy | Key Reaction | Advantages | Challenges | Reference Example |

|---|---|---|---|---|

| Organocuprate Addition to Propargylates | SN2' Displacement | High stereospecificity for allene formation. | Requires stoichiometric organometallic reagents. | Synthesis of axially chiral allenes. illinois.edu |

| Palladium-Catalyzed Cross-Coupling | Sonogashira or Stille Coupling | High modularity and functional group tolerance. | Requires careful selection of coupling partners and catalysts. | Convergent synthesis of indole alkaloid cores. researchgate.net |

| Tandem Annulation Cascade | Cyclopropanation-Cope Rearrangement | Rapid increase in molecular complexity. | Requires careful substrate design for mild reaction conditions. | Enantioselective synthesis of the ineleganolide core. rsc.org |

Divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of target molecules. For this compound, a divergent route could commence with a pre-formed heptadiene or enyne skeleton, onto which the diamine functionality is installed.

The direct diamination of unsaturated carbon-carbon bonds is an attractive but challenging strategy. nih.gov While significant progress has been made in the diamination of simple alkenes, methods for the intermolecular diamination of allenes with two different amines are not yet established. nih.gov However, a modular diamination of electron-deficient allenes (such as allenoates) has been developed, which proceeds under mild, transition-metal-free conditions to yield β,γ-diamino derivatives. nih.gov This suggests that a suitably functionalized 5,6-heptadiene scaffold could undergo a stepwise, modular diamination.

Another divergent approach involves the regioselective nucleophilic addition to a conjugated enyne system. Depending on the nucleophile and reaction conditions, this can lead to the formation of functionalized allenes, alkynes, or 1,3-dienes. rsc.org A strategy could be devised where nitrogen nucleophiles are added sequentially to a 2-trifluoromethyl-1,3-conjugated enyne precursor to build the diamine functionality while controlling the regiochemical outcome. rsc.org

Table 2: Comparison of Divergent Strategies

| Strategy | Key Intermediate | Advantages | Limitations | Reference Example |

|---|---|---|---|---|

| Modular Diamination | Electron-Deficient Allene | Modular introduction of different amines; mild conditions. | Primarily demonstrated on allenoates and allenyl sulfones. | Diamination of allenoates to give β,γ-diamino carboxylates. nih.gov |

| Nucleophilic Addition to Enynes | Conjugated Enyne | Access to diverse structural isomers (allenes, dienes, alkynes). | Requires precise control of regioselectivity (solvent, nucleophile choice). | Synthesis of thioether-functionalized allenes and dienes. rsc.org |

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount for the synthesis of this compound, which possesses up to three stereogenic elements: two stereocenters (at C1 and C4) and one chiral axis (the C5=C6=C7 allene). Methodologies employing chiral auxiliaries, asymmetric catalysis, or enzymes are essential for this purpose.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, yielding an enantioenriched product. The N-tert-butanesulfinamide auxiliary, pioneered by Ellman, is exceptionally effective for the asymmetric synthesis of chiral amines. nih.gov

A potential route to this compound using this methodology would involve the condensation of a keto-allene precursor with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine would establish the stereochemistry at one of the amine-bearing carbons. Subsequent chemical steps would be required to introduce the second amine group and cleave the auxiliary. This approach has been successfully used for the synthesis of C2-symmetric vicinal diamines through the homocoupling of chiral N-tert-butanesulfinyl imines. nih.gov The use of chiral auxiliaries has also been extended to radical additions to imino compounds, offering a versatile method for stereocontrolled carbon-carbon bond formation. nih.gov

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, representing a highly atom-economical approach. Both the chiral allene and the chiral amine moieties of the target molecule can potentially be constructed using catalytic asymmetric methods.

For the Allene Moiety: The catalytic asymmetric synthesis of axially chiral allenes has seen significant progress. researchgate.net One powerful method involves the CuBr and ZnI₂ catalyzed reaction of propargylic alcohols with aldehydes and an amine in the presence of a chiral ligand. acs.org This approach yields axially chiral allenols with high enantiomeric excess (ee). The hydroxyl group of the substrate plays a key coordinating role in achieving high enantioselectivity. acs.org

For the Diamine Moiety: The catalytic asymmetric hydroamination of alkenes offers a direct route to chiral amines. A highly regio- and enantioselective synthesis of 1,2-diamine derivatives has been achieved via copper-catalyzed hydroamination of allylic pivalamides. mit.edu This method is scalable and tolerates a wide range of functional groups. Similarly, NiH-catalyzed hydroamidation of alkenyl amides provides access to enantioenriched vicinal diamines and β-amino amides with excellent enantioselectivity. rsc.org These strategies could be adapted to a precursor of this compound to install one or both of the chiral amine centers.

Table 3: Asymmetric Catalysis Approaches

| Target Moiety | Catalytic System | Key Transformation | Enantioselectivity | Reference |

|---|---|---|---|---|

| Axially Chiral Allene | CuBr / ZnI₂ / Chiral Ligand | Reaction of propargylic alcohol, aldehyde, and amine | Up to 97% ee | acs.org |

| Chiral Diamine | CuH / Chiral Ligand | Hydroamination of allylic pivalamide | Up to 98:2 er | mit.edu |

| Chiral Diamine | NiH / Chiral BOX Ligand | Hydroamidation of alkenyl amide | Up to 99% ee | rsc.org |

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions. Enzymes can operate under mild conditions and often provide access to enantiopure compounds that are difficult to obtain through traditional chemistry. escholarship.org

A viable chemoenzymatic route to this compound could utilize transaminases (ATAs). These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones with near-perfect enantioselectivity. oup.com A one-pot chemoenzymatic cascade has been developed to convert alkynes to chiral amines by first using a gold catalyst for alkyne hydration to a ketone, followed by bio-amination with a transaminase. acs.org This strategy could be applied to a precursor containing an alkyne and an allene (or allene precursor), where the alkyne is converted to a chiral amine enzymatically.

For the allene moiety, enzymes can also play a role. For example, lipases have been used in metal biohybrids for the kinetic resolution of allenic acetates, which are then cyclized to enantioenriched heterocycles. researchgate.net Furthermore, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the asymmetric addition of substituted 2-aminophenols and aromatic diamines to fumarate, yielding products with excellent enantiomeric excess, demonstrating the potential for enzymatic C-N bond formation to create chiral amine precursors. nih.gov

Table 4: Chemoenzymatic Methodologies

| Enzyme Class | Transformation | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminase (ATA) | Reductive amination | Prochiral Ketones | Excellent enantioselectivity (>99% ee); mild, aqueous conditions. | acs.org, oup.com |

| Lipase | Hydrolytic kinetic resolution | Racemic Allenic Acetates | Separation of allene enantiomers. | researchgate.net |

| Lyase (EDDS Lyase) | Hydroamination | Aromatic diamines + Fumarate | Asymmetric C-N bond formation. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance process efficiency. For a molecule like this compound, these principles can be applied at various stages of its synthesis.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile and hazardous solvents. Eliminating solvents not only reduces waste but can also lead to improved reaction rates and different selectivity.

Mechanochemistry, which uses mechanical force to drive chemical reactions, is a prominent solvent-free technique. rsc.org For the synthesis of diamine precursors, such as imines, single-screw extrusion (SSE) has been demonstrated as a continuous, solvent-free method that produces high yields with water as the only byproduct. rsc.org This approach could be adapted for the synthesis of a di-imine precursor to this compound, followed by a solvent-free reduction.

Another approach involves grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. tandfonline.com For instance, the synthesis of various benzimidazoles and imidazolines has been achieved in excellent yields by grinding a 1,2-diamine with an aldehyde and a catalytic amount of potassium ferrocyanide under solvent-free conditions. acgpubs.org This method's success with other diamines suggests its potential applicability to the synthesis of derivatives of this compound.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Imine Synthesis

| Method | Solvent | Reaction Time | Yield | Byproducts | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol, Benzene | ~15 hours | Moderate to Low | Solvent waste | tandfonline.com |

| Single-Screw Extrusion (SSE) | None | Continuous | >99% (for selected derivatives) | Water | rsc.org |

| Microwave Irradiation | None (or green solvent) | Minutes | Good | Minimal | tandfonline.com |

| Grinding with Catalyst | None | Short | Excellent (90-97%) | Minimal | acgpubs.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of diamines and allenes, significant progress has been made in creating sustainable catalytic systems.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse, which is both economically and environmentally beneficial. diva-portal.org For the synthesis of diamines from diols, which could be a potential green route to precursors of this compound, novel heterogeneous catalysts are being developed to operate continuously. anr.fr For example, Pt supported on a porous ceria-zirconia solid solution has been shown to be highly efficient for the hydrogenation of oximes to amines under ambient conditions in a green solvent system. mdpi.com

Earth-Abundant Metal Catalysts: Many catalytic processes rely on precious metals like palladium and rhodium. nano-ntp.com Research is increasingly focused on replacing these with more abundant and less toxic metals such as iron. diva-portal.orgresearchgate.net For instance, an iron complex has been successfully used for the synthesis of allenylboronates, which are precursors to allenes. diva-portal.org The development of catalysts based on earth-abundant metals for the key steps in the synthesis of this compound would significantly improve the sustainability of the process.

Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal toxicity and contamination of the final product. researchgate.net Organocatalysts have been explored for various reactions, including the synthesis of imines and enamines. tandfonline.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are central to green synthesis.

The synthesis of the allene moiety in this compound can be approached through atom-economical methods. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a 100% atom-economical method for preparing allylamines from allenes. rsc.org Palladium-catalyzed intermolecular hydroamination of allenes has been shown to be an effective method for the synthesis of N-allylamines. rsc.org

Similarly, transition-metal-catalyzed hydrocyanation of allenes is an efficient and atom-economical route to β,γ-unsaturated nitriles, which can be further transformed into amines. beilstein-journals.org The development of catalytic systems that promote the direct addition of amines or their precursors to a suitable allene or alkyne backbone is key to optimizing the atom economy of the synthesis of this compound. For example, a carboxylation of propargylic alcohols, which are precursors to allenes, has been established as an atom-economic approach. rsc.org

Table 2: Atom Economy of Different Synthetic Reactions

| Reaction Type | Description | Atom Economy | Reference |

|---|---|---|---|

| Hydroamination | Direct addition of N-H across a C-C multiple bond. | 100% | rsc.org |

| Hydrocyanation | Direct addition of H-CN across a C-C multiple bond. | 100% | beilstein-journals.org |

| Deracemization | Conversion of a racemic mixture to a non-racemic product. | 100% (theoretical) | nih.gov |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | Low | N/A |

| Grignard Reaction | Reaction of an organomagnesium compound with an electrophile. | Low (due to workup) | N/A |

Functionalization and Derivatization Strategies for this compound

The presence of two distinct functional groups—two amine moieties and an allene system—in this compound allows for a wide range of selective functionalization and derivatization strategies.

Selective Functionalization of Amine Moieties

The two amine groups in this compound (a primary and a secondary amine, assuming a plausible synthetic route) would exhibit different reactivities, allowing for selective functionalization.

Acylation and Sulfonylation: These are common reactions for amines. By controlling the stoichiometry and reaction conditions, it is possible to selectively acylate or sulfonylate the more nucleophilic primary amine over the more sterically hindered secondary amine.

Alkylation: Selective N-alkylation can be achieved by exploiting the different nucleophilicity of the two amine groups. Reductive amination with an aldehyde or ketone in the presence of a reducing agent is a common method for N-alkylation.

Cyclization Reactions: The diamine functionality can be used to construct heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a diazepine (B8756704) ring system. An amphoteric diamination strategy has been described to unite diamine derivatives with electron-deficient allenes to produce 1,4-diazo heterocycles in a single step, a strategy that could be adapted for intramolecular cyclization of a suitably substituted this compound derivative. nih.gov

Transformations of the Allene System

The allene is a versatile functional group that can undergo a variety of transformations.

Addition Reactions: The double bonds of the allene can undergo addition reactions. For example, halogenation, hydrohalogenation, and hydration can be used to introduce new functional groups. The regioselectivity of these additions would be influenced by the substituents on the allene and the reaction conditions.

Cycloaddition Reactions: Allenes can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic structures. These reactions provide a powerful tool for the construction of complex molecular architectures.

Metal-Catalyzed Reactions: Transition metals can catalyze a wide range of transformations of allenes. unimi.it Palladium-catalyzed reactions, for instance, can be used for the carboamination of allenes, where a carbon-carbon and a carbon-nitrogen bond are formed in a single operation. unimi.it Rhodium-catalyzed hydroamination can be used to introduce additional amine functionalities. researchgate.net A modular and practical diamination of allenes has been reported, offering efficient synthesis of β,γ-diamino carboxylates and sulfones, which highlights a potential pathway for further functionalizing the allene part of the molecule. researchgate.net

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Amine Moieties | Acylation | Amides | uni-muenchen.de |

| Amine Moieties | Sulfonylation | Sulfonamides | acs.org |

| Amine Moieties | Cyclization with dicarbonyl | Diazepine derivative | nih.gov |

| Allene System | Hydroamination | Triamine derivative | rsc.orgresearchgate.net |

| Allene System | Diamination | Tetraamine derivative | researchgate.net |

| Allene System | Palladium-catalyzed bifunctionalization | Chiral amino acid derivatives | rsc.org |

Regioselective and Stereoselective Derivatization

The derivatization of this compound can be approached by targeting its three main reactive regions: the diamine core, the axial chirality of the allene, and the terminal double bond. Achieving selectivity requires careful consideration of the inherent reactivity of each site and the application of modern catalytic methods.

Derivatization of the Amine Functionalities

The molecule possesses two distinct amine groups: a primary amine (N1) and a secondary amine (N4). Their differing nucleophilicity allows for potential regioselective derivatization. Generally, primary amines are more sterically accessible and, under certain conditions, more reactive than secondary amines. This difference can be exploited for selective N-acylation, N-alkylation, or N-sulfonylation reactions. For instance, careful control of stoichiometry and reaction temperature could favor monosubstitution at the primary amine.

For more robust regioselectivity, orthogonal protection strategies are often employed in diamine chemistry. One amine could be selectively protected, allowing the other to be derivatized, followed by deprotection and subsequent reaction at the first amine center.

Reactions Involving the Allene Moiety

The allene group is a versatile functional handle for a variety of transformations, including additions, cyclizations, and multicomponent reactions. The presence of nearby amine functionalities can direct the regio- and stereochemical outcome of these reactions.

Intramolecular Cyclizations: The nitrogen nucleophiles within the this compound structure can participate in intramolecular cyclization reactions by attacking the allene. These reactions are often catalyzed by transition metals like silver (Ag), gold (Au), or palladium (Pd) and can proceed with high levels of selectivity. organic-chemistry.orgtandfonline.comnih.gov

Silver- and Gold-Catalyzed Cyclizations: Silver and gold catalysts are known to activate allenes towards nucleophilic attack. tandfonline.comacs.org Depending on the reaction conditions and the specific catalyst, the cyclization of an N-substituted allenic amine can yield different heterocyclic products. For example, treatment of phosphorylated β-allenic amines with silver tetrafluoroborate (B81430) (AgBF₄) can lead to a mixture of five- and six-membered rings. tandfonline.com The nucleophilic attack can occur at the central carbon of the allene (exo-dig) or the terminal carbon (endo-trig), and the regioselectivity can often be controlled. beilstein-journals.org In the context of this compound, intramolecular attack from the N4-amine could lead to substituted piperidines or pyrrolidines, with the stereochemistry being influenced by the existing chiral center at C4.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the carboamination of allenes bearing nucleophiles. chim.it The reaction typically involves the formation of a π-allyl-palladium intermediate after an initial carbopalladation step. Subsequent intramolecular attack by the amine nucleophile leads to the heterocyclic product. chim.it The regioselectivity of the nucleophilic attack on the π-allyl intermediate is a key factor in determining the final ring size.

Intermolecular Reactions: The allene can also react with external reagents in a regio- and stereoselective manner.

Hydroamination: The addition of an N-H bond across one of the double bonds of the allene can be catalyzed by copper or palladium complexes. Ligand-free copper catalysis has been shown to achieve total regio- and stereoselectivity in the hydroamination of terminal allenes with secondary amines, yielding (E)-allylamines. acs.org Palladium-catalyzed hydroamination of 1-substituted allenes can also proceed with high conversion to furnish N-allylamines. rsc.org

Three-Component Couplings: More complex molecules can be assembled using the allene as a linchpin. For instance, copper-catalyzed three-component couplings of allenes, bis(pinacolato)diboron, and imines can produce highly functionalized homoallylic amines with excellent regio- and diastereoselectivity. nih.govsioc-journal.cn A similar palladium-catalyzed three-component reaction of allenes, diazo esters, and amines allows for the synthesis of unsaturated γ- or ε-amino acid derivatives. beilstein-journals.org In these reactions, the inherent chirality of the diamine substrate could exert significant diastereocontrol.

The table below summarizes representative catalyst systems and their outcomes in the derivatization of allenic amines, which serve as models for the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Selectivity (Yield) | Reference |

| Intramolecular Cyclization | AgNO₃ | Allenic Amino Acids | Δ³-Pyrrolines | Transfer of chirality | organic-chemistry.org |

| Intramolecular Cyclization | AgBF₄ | Phosphorylated β-Allenic Amines | 1-Pyrrolines & Tetrahydropyridines | Regioselective (Yield ~90%) | tandfonline.com |

| Carboamination | Pd(0) / Aryl Halide | Allenes with Amine/Amide | N-Heterocycles | Regioselective | chim.it |

| Hydroamination | Cu(I) (ligand-free) | Terminal Allenes / Sec-Amines | (E)-Allylamines | Total Regio/Stereoselectivity | acs.org |

| Borylative Coupling | Cu(I) / B₂pin₂ / Imine | Allenes | γ-Boryl Homoallylic Amines | High Diastereoselectivity | nih.gov |

| Carboamination | Pd(0) / Diazo Ester / Amine | Allenes | Unsaturated Amino Acids | High Regio/Stereoselectivity | beilstein-journals.org |

| Hydroalkoxylation | Au[P(t-Bu)₂(o-biphenyl)]Cl / AgOTf | N-Allenyl Carbamates | Vinyl-pyrrolidines | High exo-selectivity (95% Yield) | acs.org |

Stereoselective Synthesis of Allenic Derivatives

A key feature of this compound is its axial chirality originating from the allene group, in addition to the central chirality at C4. Synthetic strategies can be designed to control the stereochemistry of the allene or to transfer its axial chirality to a new stereocenter.

Axial-to-Central Chirality Transfer: Many reactions of chiral allenes proceed with efficient transfer of the allene's axial chirality to a new stereocenter in the product. nih.govacs.org For example, gold-catalyzed cyclization of N-allenyl carbamates that possess an axially chiral allene moiety occurs with the transfer of this chirality to the newly formed tetrahedral carbon atom. acs.org Similarly, rhodium-catalyzed intramolecular conversions of enantioenriched allenes can generate products with high point chirality. nih.gov

Enantioselective Synthesis: If starting from a racemic or achiral precursor, asymmetric catalysis can be used to generate enantioenriched allenic amines. Palladium-catalyzed hydroamination of conjugated enynes using chiral ligands can deliver chiral allenes bearing a pendant amine. nih.gov Another powerful method involves the sequential creation of a stereogenic center and subsequent chirality transfer in a one-pot reaction of alkynes, aldehydes, and chiral secondary amines to produce chiral allenes with high enantiopurity. acs.org

The table below details methods for the asymmetric synthesis of chiral allenes, which could be adapted for precursors to this compound or its derivatives.

| Method | Catalyst/Reagents | Reactants | Product | Enantioselectivity (ee) | Reference |

| 1,4-Hydroamination | Pd / Chiral Ligand | Conjugated Enyne / Amine | Chiral Allenic Amine | Up to 97% ee | nih.gov |

| Sequential A³ / Rearrangement | Chiral Amine / ZnX₂ | Alkyne / Aldehyde | Chiral Allene | Up to 99% ee | acs.org |

| Carboboronation | Cu / Chiral ANIPE Ligand | Allene / Imine / Diboron | Chiral Homoallylic Amine | High ee | sioc-journal.cn |

| Borono-Mannich Reaction | Pinacol Allenylboronate | α-Hydroxyaldehyde / Amine | anti-β-Amino-β-allenyl Alcohol | Diastereoselective | organic-chemistry.org |

In Depth Structural Elucidation and Conformational Analysis of 5,6 Heptadiene 1,4 Diamine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5,6-Heptadiene-1,4-diamine in both solution and solid states. Each method provides specific insights into different aspects of the molecule's constitution and stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and proton environments within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the terminal vinyl group of the allene (B1206475), the allenic proton at C6, the methine proton at C4 adjacent to the nitrogen, and the protons of the two amine groups. The integration of these signals would confirm the number of protons in each environment. libretexts.org The chemical shifts are influenced by the electronic environment; for instance, protons alpha to the amine groups would appear at a characteristic downfield shift. researchgate.netresearchgate.net

The ¹³C NMR spectrum is particularly crucial for identifying the unique sp-hybridized central carbon of the allene group (C6), which typically resonates at a very downfield chemical shift (around 200 ppm). The terminal sp² carbons of the allene (C5 and C7) would appear at more moderate shifts.

Stereochemical assignment can be approached using advanced NMR techniques. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments could reveal through-space proximity between the proton at C4 and the allenic proton at C5, helping to establish their relative configuration. Coupling constants (J-values) between adjacent protons also provide valuable information about dihedral angles and, consequently, the preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C1 (-CH₂-NH₂) | ~2.7 - 3.0 | ~40 - 45 | Protons alpha to an amine group. |

| C2 (-CH₂-) | ~1.5 - 1.8 | ~30 - 35 | Methylene (B1212753) bridge protons. |

| C3 (-CH₂-) | ~1.5 - 1.8 | ~25 - 30 | Methylene bridge protons. |

| C4 (-CH(N)-) | ~3.0 - 3.5 | ~50 - 55 | Methine proton alpha to an amine group. |

| C5 (=C=) | ~5.0 - 5.5 | ~85 - 95 | Allenic proton. |

| C6 (=C=) | N/A | ~200 - 215 | Central allenic carbon (quaternary). |

| C7 (=CH₂) | ~4.6 - 5.0 | ~75 - 85 | Terminal allenic protons. |

| -NH₂ | ~1.0 - 3.0 (broad) | N/A | Chemical shift and appearance are solvent and concentration-dependent. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups in this compound. aip.orgwikipedia.org These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.

The most diagnostic feature for the allene moiety is its asymmetric C=C=C stretching vibration, which gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 1950-1980 cm⁻¹. aip.orgresearchgate.netcdnsciencepub.com The symmetric stretch, on the other hand, is often weak or absent in the IR spectrum but produces a strong signal in the Raman spectrum around 1070 cm⁻¹. aip.org

The primary amine groups (-NH₂) are identifiable by several characteristic vibrations. In the IR spectrum, N-H stretching vibrations typically appear as one or two bands in the 3300-3500 cm⁻¹ region. sci-hub.se The N-H bending (scissoring) vibration is observed around 1590-1650 cm⁻¹. C-N stretching vibrations can also be identified in the fingerprint region (1000-1200 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on established data for allenes and primary amines. aip.orgcdnsciencepub.comsci-hub.senasa.gov

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | IR, Raman | 3300 - 3500 | Medium to Strong (IR) |

| C-H Stretch (sp²) | IR, Raman | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Medium |

| C=C=C Asymmetric Stretch | IR | 1950 - 1980 | Strong, Sharp |

| N-H Bend | IR | 1590 - 1650 | Medium to Strong |

| C=C=C Symmetric Stretch | Raman | 1060 - 1080 | Strong |

| C-N Stretch | IR | 1000 - 1200 | Medium |

| C=C=C Bend | IR | 840 - 860 | Strong |

The presence of an axially chiral allene group makes this compound an ideal candidate for analysis by chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential absorption and refraction of left- and right-circularly polarized light, respectively, and are exclusively sensitive to chiral molecules. core.ac.ukchemistrywithatwist.com

Enantiomers of a chiral allene will produce mirror-image CD spectra. mdpi.comchemistrywithatwist.com The sign and intensity of the observed Cotton effects in the CD spectrum are characteristic of the absolute configuration of the allene axis. By comparing the experimental CD spectrum with spectra predicted from time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (P or M) of the allene can be determined. chemistrywithatwist.commdpi.com

Furthermore, chiroptical methods are highly effective for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. This allows for a quantitative assessment of the sample's optical purity, which is critical in stereoselective synthesis. core.ac.uk

Crystallographic Analysis Techniques

While spectroscopy provides invaluable data on molecular structure, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute and relative stereochemistry of chiral molecules. bohrium.comnih.gov If a suitable single crystal of this compound or a derivative can be grown, SCXRD analysis can provide an unambiguous three-dimensional structure. mdpi.com

The analysis yields precise measurements of bond lengths, bond angles, and torsion angles. This would definitively establish the geometry of the allene, including the characteristic orthogonality of the substituent planes, and the conformation of the seven-carbon chain in the crystal lattice. researchgate.netmdpi.com

Crucially, for a chiral crystal, the Flack parameter determined during the refinement of the diffraction data can be used to establish the absolute configuration of all stereocenters (both the C4 carbon and the allene axis) without ambiguity. This provides an absolute structural reference that can be used to calibrate the results from chiroptical spectroscopy.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for a Polymorph of this compound This table presents example data that would be obtained from an SCXRD experiment.

| Parameter | Example Value |

| Chemical Formula | C₇H₁₄N₂ |

| Formula Weight | 126.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1082.7 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 0.775 |

| Flack Parameter | 0.02(5) |

Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can lead to different physical properties. wikipedia.org Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms of a crystalline solid. mdpi.comrigaku.com

Each polymorph of this compound would produce a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure. rigaku.comrigaku.com The pattern consists of a series of diffraction peaks at characteristic scattering angles (2θ). By comparing the experimental PXRD pattern of a bulk sample to a database of patterns from known polymorphs (or patterns calculated from single-crystal data), one can identify the polymorphic form(s) present. rigaku.commdpi.com

PXRD is also a quantitative technique. The relative intensities of unique peaks belonging to different polymorphs can be used to determine the relative amounts of each form in a mixture, which is essential for quality control in materials science and pharmaceutical development. mdpi.com

Conformational Landscape Exploration of this compound

The conformational flexibility of this compound is a critical determinant of its chemical and biological activity. Understanding the rotational barriers, particularly around the allene moiety, and the dynamic exchange between different conformations provides insight into its structural dynamics.

Computational Conformational Analysis (Molecular Mechanics, DFT) for Allene Rotational Barriers

Computational chemistry offers powerful tools for investigating the conformational preferences and rotational energy barriers of molecules like this compound. Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are employed to model the molecule's potential energy surface. colab.wsmdpi.com

Molecular mechanics force fields, like MMFF, can be used for an initial broad conformational search to identify low-energy structures. mdpi.com For more accurate energy calculations and exploration of rotational barriers, DFT methods are preferred. colab.wsrsc.org Functionals such as B3LYP and ωB97X-D, combined with appropriate basis sets (e.g., 6-31G* or SVP), are commonly used for geometry optimizations and frequency calculations of stationary points on the potential energy surface. rsc.orgresearchgate.net

The rotational barrier of the C=C=C bond in allenes is typically high, often around 180 kJ/mol for simple substituted allenes, making them configurationally stable under normal conditions. mdpi.com However, the substitution pattern can influence this barrier. Computational studies on similar systems, like overcrowded alkenes, have shown that DFT methods can predict rotational barriers with reasonable accuracy, often within a few kJ/mol of experimental values. rsc.org For this compound, the rotational barrier of the allene group would be a key parameter to calculate, defining its axial chirality.

The exploration of the conformational space involves identifying all stable conformers (local minima on the potential energy surface) and the transition states connecting them. This allows for the construction of a detailed conformational energy landscape. For a comprehensive analysis, various dihedral angles within the molecule would be systematically rotated to map out the potential energy surface. The results from these calculations can provide the relative energies of different conformers and the energy barriers for their interconversion.

Table 1: Representative Theoretical Rotational Barriers for Allenic Systems

| Molecule | Method | Basis Set | Rotational Barrier (kJ/mol) |

| 1,3-Dimethylallene | - | - | 180 |

| Overcrowded Alkene Motor | DFT (B3LYP) | SVP | ~35 |

This table presents generalized data for illustrative purposes and does not represent specific calculated values for this compound.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying molecular processes that occur on the NMR timescale, such as conformational changes. organicchemistrydata.orgnumberanalytics.comlibretexts.orghopto.org When a molecule undergoes exchange between two or more conformations at a rate comparable to the difference in the resonance frequencies of a nucleus in those environments, characteristic changes in the NMR spectrum are observed. numberanalytics.comucl.ac.uk

For this compound, DNMR could be used to study the rotation around single bonds and potentially the inversion of the amine groups. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals may be observed for the protons or carbons in each distinct conformer. ucl.ac.uk As the temperature is increased, the rate of exchange increases. This leads to broadening of the signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. libretexts.orgucl.ac.uk

By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. ucl.ac.uk Techniques like 2D exchange spectroscopy (EXSY) can also provide direct evidence of chemical exchange between different sites. libretexts.org Studies on other flexible molecules, such as ethylenediamines and their metal complexes, have successfully employed DNMR to elucidate their conformational equilibria in solution. acs.orgacs.org

The study of diamines by NMR can be influenced by factors like pH, which affects the protonation state of the amino groups and can alter conformational preferences. caltech.edu

Chromatographic and Mass Spectrometric Techniques for Purity and Identity

The analysis of this compound for purity and definitive identification relies on a combination of chromatographic separation and mass spectrometric detection.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. wikipedia.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for this purpose. wikipedia.orgnih.gov

GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Due to the polarity of the amine groups, direct analysis of this compound by GC can be challenging. mdpi.com Derivatization is often necessary to improve volatility and chromatographic performance. mdpi.comnih.gov Common derivatizing agents for amines include chloroformates, which form more lipophilic and less polar carbamates. mdpi.comnih.gov The choice of GC column is also critical for achieving good separation. nih.gov

In the mass spectrometer, the ionized molecule (molecular ion) and its fragments are detected. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. tutorchase.com For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.commiamioh.edu The molecular ion peak of a monoamine will have an odd mass-to-charge (m/z) ratio, a principle known as the nitrogen rule. jove.com

LC-MS/MS Analysis:

LC-MS/MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. wikipedia.orgacs.org Reversed-phase liquid chromatography is a common separation mode. acs.org The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity. In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed, providing a high degree of structural confirmation. sci-hub.se This is particularly useful for distinguishing isomers and for quantification in complex matrices.

Table 2: Potential GC-MS and LC-MS/MS Parameters for Diamine Analysis

| Parameter | GC-MS | LC-MS/MS |

| Derivatization | Often required (e.g., with ethyl chloroformate) mdpi.com | May not be necessary |

| Column | Semi-polar (e.g., DB-624) nih.gov | Reversed-phase (e.g., C18) researchgate.net |

| Ionization | Electron Ionization (EI), Chemical Ionization (CI) nih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Key Fragmentation | α-cleavage, loss of alkyl radicals jove.comscienceready.com.au | Collision-Induced Dissociation (CID) of selected precursor ions |

Chiral Chromatography for Enantiomer Separation and Quantification

The allene group in this compound makes it a chiral molecule. The separation and quantification of its enantiomers are crucial for understanding its stereospecific properties. Chiral chromatography is the primary technique used for this purpose. yakhak.orgphenomenex.comnih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for enantiomeric separation. yakhak.orgnih.govchromatographyonline.com CSPs are designed to have different interactions with the two enantiomers of a chiral compound, leading to different retention times and thus separation. phenomenex.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in separating a broad range of chiral compounds, including amines. yakhak.org

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation (resolution). yakhak.org Normal-phase or reversed-phase conditions can be employed depending on the CSP and the analyte. phenomenex.com Derivatization of the amine groups can sometimes enhance enantioselectivity and detection sensitivity. yakhak.org Once separated, the enantiomers can be quantified using a suitable detector, such as a UV or fluorescence detector. yakhak.org This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. caltech.edu

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Example Columns | Typical Mobile Phases |

| Polysaccharide Phenylcarbamates | Chiralpak® IA, IB, IC, etc. | Hexane/Isopropanol, Acetonitrile |

| Chiralcel® OD, OJ, etc. | Hexane/Isopropanol, Acetonitrile | |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Dichloromethane |

| Macrocyclic Glycopeptides | Astec® CHIROBIOTIC® V, T | Polar-ionic, Reversed-phase |

This table provides examples of CSPs and is not an exhaustive list. The optimal CSP and mobile phase for this compound would require experimental screening.

Mechanistic Investigations of 5,6 Heptadiene 1,4 Diamine Reactivity

Reactions Involving the Cumulated Diene (Allene) System of 5,6-Heptadiene-1,4-diamine

The allene (B1206475) group, characterized by its two cumulative double bonds, is an electron-rich and sterically accessible system, making it a versatile participant in a range of chemical reactions. Its reactivity is a focal point of mechanistic investigations.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2]) with the Allene Moiety

Cycloaddition reactions offer a powerful method for constructing cyclic structures by forming new sigma bonds, typically from the pi bonds of unsaturated molecules. wikipedia.orgmsu.edu The allene moiety in this compound can participate in several types of cycloadditions, acting as a two-electron component across one of its double bonds.

[2+2] Cycloadditions: These reactions involve the combination of two two-electron components. The allene can react with activated alkenes or ketenes to form four-membered rings. nih.govbeilstein-journals.org For instance, the reaction with a ketene (B1206846) would likely proceed through a concerted mechanism to yield a methylenecyclobutanone derivative. The regioselectivity would be influenced by the steric and electronic properties of the reacting partners.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a three-atom, four-electron dipole reacting with the allene (a two-electron dipolarophile) to form a five-membered ring. nih.gov Reagents like azides, nitrile oxides, and nitrones can react with one of the allene's double bonds. For example, reaction with methyl azide (B81097) would be expected to produce a triazole-containing spirocycle or a vinyl-substituted triazoline, with the regioselectivity depending on the frontier molecular orbital interactions. nih.gov

[4+2] Cycloadditions (Diels-Alder type): In these reactions, the allene typically acts as the dienophile (the two-electron component), reacting with a four-electron diene. wikipedia.orgmsu.edu The reaction of this compound with a conjugated diene like cyclopentadiene (B3395910) would yield a bicyclic adduct containing a vinyl group. The stereoselectivity (endo/exo) of such reactions is a key aspect of mechanistic study. msu.edu In some cases, particularly with metal catalysis, allenes can also participate as the four-electron component in [4+3] cycloadditions. escholarship.org

Table 1: Potential Cycloaddition Reactions of the Allene Moiety

| Cycloaddition Type | Reactant Partner | Potential Product Structure |

|---|---|---|

| [2+2] | Ketene (R₂C=C=O) | Methylenecyclobutanone derivative |

| [3+2] | Azide (RN₃) | Methylene-substituted triazoline |

| [4+2] | Conjugated Diene | Vinyl-substituted cyclohexene |

Electrophilic and Nucleophilic Addition Reactions to the Allene

The electron-rich nature of the allene system makes it susceptible to attack by electrophiles. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp²-hybridized.

Electrophilic Addition: Reaction with electrophiles, such as hydrohalic acids (H-X) or halogens (X₂), typically proceeds via a resonance-stabilized vinyl or allylic carbocation intermediate. masterorganicchemistry.com Protonation of a terminal carbon of the allene in this compound would generate an allylic carbocation, which can then be attacked by a nucleophile at two different positions (C2 or C4 of the allylic system). masterorganicchemistry.commasterorganicchemistry.com The product distribution (e.g., vinyl halide vs. allyl halide) often depends on whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com The presence of the amine groups in the molecule could potentially coordinate to the electrophile or influence the stability of the cationic intermediate.

Nucleophilic Addition: The addition of nucleophiles to an unactivated allene is less common due to the electron-rich character of the double bonds. However, such reactions can be achieved, often mediated by transition metals which can activate the allene system towards nucleophilic attack. researchgate.net Alternatively, strong nucleophiles might add under specific conditions, particularly if the resulting anion can be stabilized.

Table 2: Regioselectivity in Electrophilic Addition to the Allene Moiety

| Reagent | Intermediate | Potential Products |

|---|---|---|

| H-Br | Allylic Carbocation | 6-Bromo-4-hepten-1,4-diamine (Kinetic Product) and 5-Bromo-6-hepten-1,4-diamine (Thermodynamic Product) |

| Br₂ | Cyclic Bromonium Ion / Allylic Carbocation | 6,7-Dibromo-4-hepten-1,4-diamine and 5,7-Dibromo-6-hepten-1,4-diamine |

Rearrangement Reactions (e.g., Propargyl-Allenyl Rearrangements)

Allenes can participate in or be formed from various rearrangement reactions, which are often catalyzed by acids, bases, or metals. rsc.orgwiley-vch.de The most relevant for this system is the propargyl-allenyl rearrangement, a type of sigmatropic shift. nih.gov This is an equilibrium process where a propargyl derivative (containing a C≡C-C-X motif) can isomerize to an allenic derivative (C=C=C-X). nih.gov While this compound is already an allene, this rearrangement is crucial in its synthesis or in reactions where it might isomerize. For example, treatment with a strong base could potentially deprotonate a carbon adjacent to the allene, leading to an equilibrium with a corresponding propargyl anion, which upon quenching could yield an isomeric alkyne. Gold-catalyzed propargyl aza-Claisen rearrangements are known to produce allenyl products from propargyl amine precursors. nih.gov

Reactivity of the Primary Amine Functionalities

The two primary amine groups at the C1 and C4 positions are key centers of nucleophilicity and basicity, enabling a host of catalytic, condensation, and substitution reactions.

Amine-Catalyzed Reactions

The primary amine groups in this compound can function as organocatalysts. For instance, they can catalyze aldol (B89426) or Michael reactions by reacting with a carbonyl compound to form a nucleophilic enamine intermediate in a Stork-type reaction. scribd.com This enamine can then attack an electrophile (like an α,β-unsaturated carbonyl compound). Subsequent hydrolysis regenerates the amine catalyst and yields the final product. The bifunctional nature of the diamine could lead to interesting chelation effects or cooperative catalysis. Nickel-catalyzed reactions have been developed for the carboamination of alkenyl amines, demonstrating the utility of the amine group in directing reactions. chemrxiv.org

Condensation and Substitution Reactions of Amine Groups (e.g., Schiff Base Formation)

The primary amines are excellent nucleophiles and readily undergo condensation and substitution reactions.

Schiff Base (Imine) Formation: In one of the most characteristic reactions of primary amines, they react with aldehydes or ketones in a reversible condensation reaction to form imines (Schiff bases). wiley-vch.de This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction of this compound with two equivalents of an aldehyde or ketone would produce a bis-imine. These imines are versatile intermediates in their own right.

Amide Formation: The amine groups can react with carboxylic acid derivatives (such as acyl chlorides or anhydrides) in nucleophilic acyl substitution reactions to form stable amide bonds. Reaction with a dicarboxylic acid could potentially lead to the formation of a polyamide polymer. libretexts.orggoogle.com

Table 3: Representative Condensation and Substitution Reactions of Amine Groups

| Reagent Type | Specific Reagent Example | Product Type |

|---|---|---|

| Aldehyde | Benzaldehyde | Bis-Imine (Schiff Base) |

| Ketone | Acetone | Bis-Imine (Schiff Base) |

| Acyl Chloride | Acetyl Chloride | Bis-Amide |

| Carboxylic Acid | Acetic Acid (with coupling agent) | Bis-Amide |

Chelation and Ligand Binding Properties of the Diamine Moiety

The diamine functional group within this compound and its derivatives is a key structural feature that facilitates the coordination of metal ions, forming chelate rings. This chelation ability is fundamental to its role in coordination chemistry and catalysis. The spatial arrangement of the two nitrogen atoms allows for the formation of stable complexes with various transition metals.

Research has shown that diamine ligands can form stable complexes with metals like nickel(II) and palladium(II). For instance, derivatives such as 1,7-bis-(pyridin-2-yl)-2,6-diaza-1,6-heptadiene can act as tetradentate ligands, forming multiple chelate rings with a central metal ion. In one documented case, this ligand formed two five-membered and one six-membered chelate rings with both Ni(II) and Pd(II) ions. researchgate.nettandfonline.com The geometry of these complexes can vary, with nickel(II) forming a distorted octahedral structure and palladium(II) adopting a distorted square planar geometry. researchgate.nettandfonline.com

The effectiveness of diamine chelation is also a critical aspect in the design of bifunctional molecules, particularly those aimed at biological targets. For example, in the context of Alzheimer's disease research, diamine-containing structures are incorporated into molecules designed to bind both amyloid-β plaques and metal ions. nih.gov The chelation properties of the diamine moiety are crucial for sequestering metal ions that are implicated in the aggregation of these plaques.

Furthermore, the nature of the substituents on the diamine can influence the coordination properties. The electronic and steric effects of these substituents can modulate the stability and reactivity of the resulting metal complexes. This principle is utilized in the development of catalysts where the ligand framework plays a direct role in the catalytic cycle.

| Metal Ion | Coordination Geometry | Chelate Ring Sizes | Reference |

| Nickel(II) | Distorted Octahedral | Two 5-membered, one 6-membered | researchgate.nettandfonline.com |

| Palladium(II) | Distorted Square Planar | Two 5-membered, one 6-membered | researchgate.nettandfonline.com |

Intramolecular Cyclization Pathways of this compound Derivatives

Derivatives of this compound are versatile precursors for the synthesis of a variety of cyclic structures through intramolecular reactions. The presence of both diene and diamine functionalities within the same molecule allows for several distinct cyclization strategies.

The intramolecular cyclization of this compound derivatives is a powerful method for constructing nitrogen-containing heterocycles. These reactions often proceed through the nucleophilic attack of the amine groups onto an electrophilic center, which can be generated from the diene moiety or an external reagent.

One notable strategy involves the amphoteric diamination of allenes, where diamine derivatives react in a formal [n + 2] cyclization to produce 1,4-diazo heterocycles like piperazines and 1,4-diazepanes. nih.gov This approach is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov Mechanistic studies suggest the formation of a mono-halogenated diamine intermediate is crucial for this transformation. nih.gov

Another pathway involves tandem nucleophilic addition-intramolecular cyclization reactions. For instance, chiral nitrones can act as electrophiles, reacting with the diamine to form cyclic hydroxyureas after a series of steps. acs.org Such methods can offer high diastereoselectivity, controlled by chiral auxiliaries. acs.org

The cyclization can also be initiated by the reaction of the diene portion of the molecule. For example, free-radical addition to the 1,6-diene system can lead to the formation of five-membered rings. researchgate.net The competition between cyclization and linear addition can be influenced by reaction conditions, such as the concentration of the radical initiator. researchgate.net

Ring-closing metathesis (RCM) is a prominent and efficient strategy for the synthesis of cyclic compounds from acyclic dienes, including derivatives of this compound. sigmaaldrich.com This intramolecular reaction utilizes transition metal catalysts, most commonly ruthenium-based complexes, to form a new double bond within the ring structure. cmu.eduresearchgate.net

The success of RCM depends on the choice of catalyst and reaction conditions. The propagating species in these reactions is typically a metal alkylidene, which is formed after the initial reaction with one of the terminal alkenes. cmu.edu For substrates like derivatives of 1,6-heptadiene (B165252), the reaction proceeds to form a cyclopentene (B43876) ring, which is a common structural motif in various natural products and bioactive molecules. researchgate.net

| Cyclization Method | Key Intermediates/Catalysts | Resulting Heterocycle/Carbocycle | Reference |

| Amphoteric Diamination | Mono-halogenated diamine | 1,4-Diazo heterocycles | nih.gov |

| Tandem Nucleophilic Addition | Chiral nitrones | Cyclic hydroxyureas | acs.org |

| Free-Radical Cyclization | Radical initiators | Substituted cyclopentanes | researchgate.net |

| Ring-Closing Metathesis | Ruthenium carbene complexes | Substituted cyclopentenes | cmu.eduresearchgate.net |

Kinetic and Thermodynamic Studies of this compound Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.

The determination of reaction rate constants provides quantitative insight into the speed of a chemical transformation. For reactions involving derivatives of this compound, such as intramolecular cyclizations, these constants can be determined by monitoring the concentration of reactants or products over time, often using spectroscopic techniques like NMR or HPLC. acs.org

For example, in the solvolysis of mitomycin derivatives, which can be conceptually related to the reactivity of diamine systems, pseudo-first-order kinetics are often observed. The rates of these reactions can be monitored by HPLC, allowing for the calculation of the corresponding rate constants. acs.org

In the context of free-radical cyclization of 1,6-heptadiene, kinetic analysis has been used to determine the ratio of the rate of cyclization to the rate of addition (kc/ka). This ratio is crucial for predicting the product distribution under different reaction conditions. researchgate.net

Activation energy (Ea) represents the minimum energy required for a reaction to occur, and its analysis, along with the study of the transition state, provides a deeper understanding of the reaction pathway. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating activation energies.

For intramolecular cyclizations, the geometry of the transition state is a key determinant of the stereochemical outcome of the reaction. For example, in the cyclization of 6-lithio-1-heptene, theoretical calculations have shown that the stereoselectivity is influenced by the steric crowding in the transition state, which can be affected by the coordination of solvent molecules to the lithium cation. researchgate.net

In the context of antioxidant mechanisms, quantum chemical calculations have been employed to determine the stabilization energy of complexes formed between saccharides and dienes, as well as the activation energies for hydrogen abstraction reactions. These calculations help to elucidate the thermodynamic feasibility and kinetic barriers of the proposed reaction pathways. acs.org

Theoretical and Computational Studies on 5,6 Heptadiene 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,6-Heptadiene-1,4-diamine at the molecular level. These calculations solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netscience.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional structure. researchgate.netmdpi.com

These calculations optimize the molecular geometry by finding the minimum energy arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For the allene (B1206475) moiety (C5=C6=C7), DFT can accurately predict the characteristic near-linear geometry and the lengths of the cumulative double bonds. The presence of the two chiral centers at C1 and C4, along with the axial chirality of the allene group, leads to multiple possible diastereomers, and DFT calculations can elucidate their relative stabilities.

The electronic structure of the allene group is of particular interest. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized. This leads to two perpendicular π systems, a key feature that governs the allene's reactivity. DFT, coupled with Natural Bond Orbital (NBO) analysis, can quantify the electron density, hybridization of atomic orbitals, and delocalization of electrons within the molecule. researchgate.net This analysis helps in understanding the electronic interplay between the electron-donating amine groups and the electron-rich allene system. Computational studies on related allene-containing compounds have shown that substituents can significantly influence the electronic properties and stability of the allene core. uea.ac.uk

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Diastereomer of this compound (Note: These are representative values based on typical DFT calculations for similar structures.)

| Parameter | Value |

| C5=C6 Bond Length | ~1.31 Å |

| C6=C7 Bond Length | ~1.31 Å |

| C5-C6-C7 Bond Angle | ~178° |

| C1-N Bond Length | ~1.46 Å |

| C4-N Bond Length | ~1.46 Å |

| N-H Bond Length | ~1.01 Å |

Ab initio methods, which are based on first principles without empirical parameterization, are highly valuable for predicting spectroscopic properties. researchgate.netacs.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark-quality results for smaller systems and can be used to validate DFT findings for larger molecules like this compound.

These methods are particularly useful for predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.netresearchgate.net Anharmonic frequency calculations, often performed at the MP2 level, can provide theoretical spectra that closely match experimental data, aiding in the identification and characterization of the molecule. researchgate.net For this compound, theoretical vibrational analysis can help assign specific peaks to the stretching and bending modes of the allene, the N-H bonds of the amine groups, and the various C-H and C-C bonds in the heptane (B126788) backbone.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT or ab initio level is a powerful tool for structure elucidation. researchgate.net By comparing the calculated shifts for different possible diastereomers with experimental spectra, the correct stereochemistry can be determined.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of this compound over time. nih.govrsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with other molecules, such as solvents.

Furthermore, MD simulations can model the intermolecular interactions between this compound and its environment. For instance, simulations in a water box can reveal the nature of hydrogen bonding between the amine groups and water molecules. acs.org Understanding these interactions is vital for predicting the molecule's solubility and behavior in solution. The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is critical for the reliability of MD simulations. acs.org

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies.

The allene and amine functional groups in this compound are sites of potential reactivity. For example, the allene can undergo addition reactions, while the amine groups can act as nucleophiles or bases. nih.govacs.org To study these reactions computationally, the first step is to locate the transition state (TS), which is a first-order saddle point on the PES. Various algorithms are available for this purpose.

Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.org An IRC analysis involves following the reaction path downhill from the TS to the reactants and products, thus confirming that the located TS indeed connects the desired species. The energy difference between the reactants and the TS gives the activation energy, which is a key determinant of the reaction rate. Computational studies on related allene hydroaminations have provided detailed mechanistic insights, suggesting that the reaction can proceed through various pathways depending on the catalyst and substrates. nih.gov

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound (Note: These are representative values to illustrate the output of such a calculation.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Second Transition State | +18.9 |

| Products | -15.7 |

Computational methods are increasingly used not only to understand existing reactions but also to design new and improved catalysts. For transformations involving this compound, such as asymmetric synthesis or functional group modifications, catalysts can play a crucial role.

DFT and other computational tools can be used to screen potential catalysts in silico. By calculating the energy profiles for a reaction with a series of different catalysts, researchers can identify candidates that are likely to be more active or selective. For instance, in the context of metal-catalyzed reactions, computations can help in understanding the role of the metal center and the ligands in the catalytic cycle. rsc.orgresearchgate.net This computational pre-screening can significantly reduce the experimental effort required to discover new catalysts, accelerating the development of new synthetic methodologies for molecules like this compound.

Advanced Applications of 5,6 Heptadiene 1,4 Diamine in Chemical Synthesis and Materials Science

5,6-Heptadiene-1,4-diamine as a Chiral Ligand in Asymmetric Catalysis

The presence of a C2-symmetric diamine within a rigid or semi-rigid framework is a well-established motif for effective chiral ligands in asymmetric catalysis. acs.org The 1,4-diamine structure of this compound allows it to form stable chelate complexes with a variety of transition metals. The chirality inherent in the diamine backbone can effectively influence the stereochemical outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer over the other. chemrxiv.orgsigmaaldrich.com

Chiral diamine ligands are pivotal in a multitude of transition-metal-catalyzed reactions. chemrxiv.org In particular, rhodium and iridium complexes bearing chiral ligands have demonstrated remarkable efficacy in asymmetric hydrogenation and conjugate addition reactions. ajchem-b.comsioc-journal.cnnih.gov While specific studies on this compound are not extensively documented in broad reviews, its structural features are analogous to highly successful ligands used in these transformations.

Chiral diene ligands, for instance, have proven to be highly effective for rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, producing addition products with high yields and enantioselectivities up to 99%. researchgate.net Similarly, chiral diamine-metal complexes are workhorse catalysts for the asymmetric hydrogenation of ketones, imines, and heteroaromatic compounds, often achieving excellent yields and enantiomeric excesses (ee). ajchem-b.comdicp.ac.cn A pluripotent chiral diamine catalyst has been shown to be efficient for asymmetric addition reactions in water, yielding products with high enantiomeric ratios. chemrxiv.org The combination of a diamine for metal coordination and a diene moiety within the same molecule presents opportunities for fine-tuning the electronic and steric properties of the resulting metal complex.

Table 1: Representative Asymmetric Addition Reactions using Chiral Diene/Diamine Ligands

| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Rh(I)-Chiral Diene | α,β-Unsaturated Ketone | 1,4-Addition of Arylboronic Acid | High | up to 99% | researchgate.net |

| Rh(I)-Chiral Diene | α,β-Unsaturated Ester | 1,4-Addition of Arylboronic Acid | 63-90% | 89-94% | acs.org |

| Ir(I)-Chiral Spiro Ligand | Ketone | Asymmetric Hydrogenation | >99% | >99% | sioc-journal.cn |

This table illustrates the general effectiveness of related chiral ligands in reactions where this compound could potentially be applied.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high enantioselectivity is a cornerstone of modern organic synthesis. rsc.org Chiral diamine ligands play a crucial role in this area. For example, copper-catalyzed systems with chiral diamine ligands have been used for the enantioselective 1,4-addition of silicon nucleophiles to unsaturated acceptors, forming α-chiral propargylic silanes. researchgate.net The diamine ligand is critical for creating a chiral environment around the metal center, which dictates the facial selectivity of the nucleophilic attack.